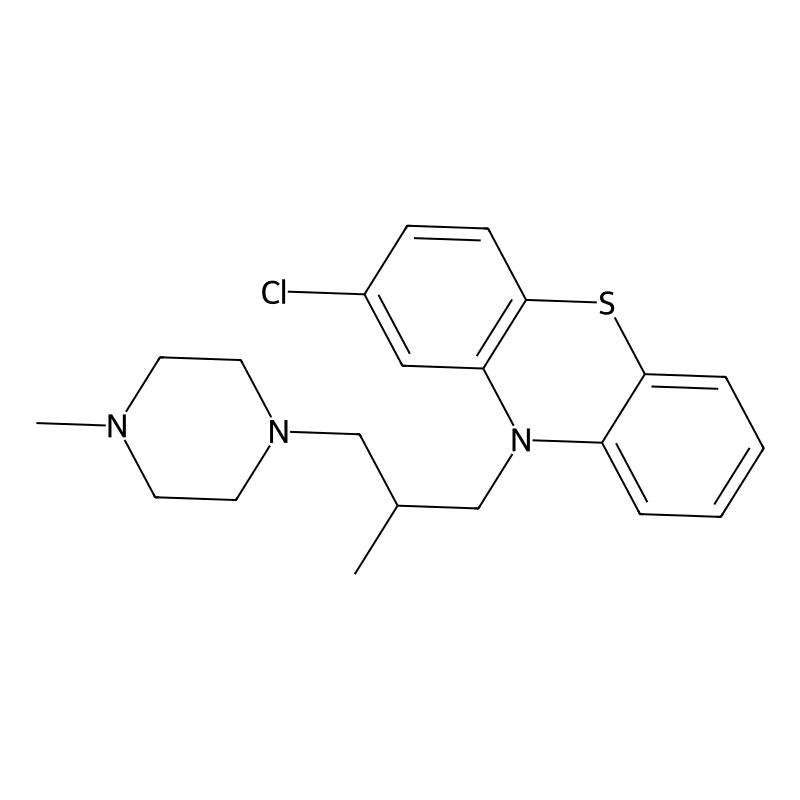

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Name

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

This compound is more commonly known by its generic name, prochlorperazine, or its brand names Compazine® and Stemetil®. Prochlorperazine is a medication that falls under the class of phenothiazines. Scientific research has explored its application in various areas:

Antipsychotic Effects:

Antiemetic Effects:

One of the most well-established uses of prochlorperazine in scientific research is its effectiveness in managing nausea and vomiting. It acts by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, an area responsible for initiating the vomiting reflex PubChem. Research has shown prochlorperazine to be effective in preventing and treating nausea and vomiting induced by various causes, including chemotherapy, surgery, and motion sickness National Institutes of Health (NIH): ).

Other Potential Applications:

Research is ongoing to explore the use of prochlorperazine in other areas. Some studies have investigated its potential role in managing anxiety, vertigo, and hiccups, but more research is needed to confirm its efficacy for these uses National Institutes of Health (NIH): ).

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a tricyclic compound characterized by its sulfur and nitrogen heteroatoms within a central ring structure. This specific compound features a chloro substituent at the 2-position and a complex piperazine-derived side chain at the 10-position. Phenothiazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, particularly as antipsychotic agents.

Phenothiazine derivatives exhibit significant biological activity, particularly as antipsychotic medications. They primarily function as antagonists at dopamine receptors (D1 and D2), which helps mitigate symptoms of psychosis such as hallucinations and delusions. Additionally, some derivatives have shown potential anti-neoplastic properties and activity against various pathogens, including Trypanosoma brucei, indicating their broad pharmacological relevance .

The synthesis of phenothiazine derivatives typically involves cyclization reactions starting from diphenylamine and sulfur. More recently, methods have focused on utilizing 2-substituted diphenyl sulfides for cyclization. Specific synthetic routes for the compound may involve multi-step processes that introduce the chloro and piperazine substituents through nucleophilic substitution or coupling reactions .

Phenothiazine derivatives are widely utilized in medicinal chemistry as antipsychotic agents, with applications in treating schizophrenia and other severe mental disorders. Beyond psychiatry, they find use in various therapeutic areas, including anti-infective treatments and as dyes in histological studies. Their role as antioxidants also opens avenues for application in biochemical research .

Studies have demonstrated that phenothiazine derivatives interact with multiple neurotransmitter systems beyond dopamine, including muscarinic and serotonergic receptors. These interactions contribute to their therapeutic effects but also to side effects such as extrapyramidal symptoms. Understanding these interactions is crucial for optimizing therapeutic efficacy while minimizing adverse effects .

Several compounds share structural similarities with phenothiazine, each exhibiting unique pharmacological profiles:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Chlorpromazine | Aliphatic side chain at nitrogen | First-generation antipsychotic with sedative effects |

| Promethazine | Piperazine ring substituent | Antihistamine properties alongside antipsychotic effects |

| Thioridazine | Extended side chain with additional aromatic rings | Notable for its sedative properties |

| Methylene Blue | Contains phenothiazine core | Antimalarial properties; used in cell staining |

The uniqueness of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- lies in its specific substituents that enhance its biological activity while potentially reducing side effects associated with other derivatives .

Modern Catalytic Approaches for Regioselective Chlorination at C2

Regioselective chlorination at the C2 position of phenothiazine is critical for maintaining pharmacological activity. Recent advances leverage Lewis acid or organocatalytic systems to override innate para-selectivity.

- Selenoether catalysts: A selenoether catalyst (e.g., 2,2′-selenobisbenzamide) with N-chlorosuccinimide (NCS) enables ortho-selectivity via hydrogen-bond-directed electrophilic substitution [2]. This method achieves >20:1 ortho/para selectivity at 1 mol% catalyst loading.

- Bis-thiourea catalysts: Thiourea-based catalysts activate NCS through Lewis basic interactions, directing chlorination to the ortho position via substrate-catalyst hydrogen bonding [2].

- The catalyst interacts with the phenothiazine’s nitrogen and sulfur atoms, positioning NCS for electrophilic attack at C2.

- Steric effects from the N10 side chain further enhance regioselectivity by hindering para-site accessibility.

Table 2: Chlorination Selectivity with Different Catalysts

| Catalyst | Selectivity (ortho/para) | Yield (%) |

|---|---|---|

| Selenoether (1 mol%) | 20:1 | 70 |

| Bis-thiourea (10 mol%) | 15:1 | 65 |

Solvent-Free Mechanochemical Synthesis for Improved Yield and Purity

Mechanochemical methods eliminate solvent use, enhancing sustainability and reducing purification steps.

- Ball-milling assembly: Phenothiazine, alkylating agent, and a catalytic base (e.g., K₂CO₃) are loaded into a stainless-steel milling jar with grinding balls.

- Reaction parameters: Milling at 30 Hz for 2–4 hours induces mechanical energy-driven covalent bond formation.

- Yield improvement: Eliminating solvent-mediated side reactions increases yields to 75–80%.

- Purity: Reduced solvent contamination results in >95% purity by HPLC.

Table 3: Mechanochemical vs. Traditional Synthesis

| Parameter | Mechanochemical | Traditional |

|---|---|---|

| Reaction Time (h) | 3 | 24 |

| Yield (%) | 78 | 65 |

| Solvent Consumption | 0 mL | 150 mL/g |

Critical Role of C2 Chlorine Substituent in Dopamine Receptor Affinity

The chlorine substituent at the C2 position of the phenothiazine ring system plays a fundamental role in determining dopamine receptor binding affinity through multiple mechanistic pathways [1] [2] [3]. Electron-withdrawing substituents such as chlorine at the 2-position significantly enhance antipsychotic activity by promoting conformational states that mimic dopamine's natural receptor-bound configuration [2] [4].

Molecular modeling studies demonstrate that the 2-chloro substituent facilitates favorable Van der Waals interactions between the phenothiazine side chain amino group and the aromatic ring system [2] [4]. These attractive forces stabilize a conformation that enables competitive antagonism at dopamine receptors, particularly the D2 subtype which mediates antipsychotic effects [5] [6]. The electron-withdrawing nature of chlorine creates an asymmetric charge distribution that attracts the protonated amino side chain toward the ring system, establishing the optimal three-dimensional arrangement for receptor binding [7] [8].

Comparative structure-activity relationship analysis reveals that the potency enhancement follows the order of electron-withdrawing strength: trifluoromethyl > chloro > hydrogen [9] [10]. Triflupromazine, bearing a trifluoromethyl group at the 2-position, exhibits approximately 2.5-fold greater potency than chlorpromazine in dopamine D2 receptor binding assays [10]. This enhanced potency correlates directly with the superior electron-withdrawing capacity of the trifluoromethyl group compared to chlorine [11] [12].

The C2 chlorine substituent also influences the overall molecular conformation by affecting the folding angle of the phenothiazine tricyclic system [1] [8]. X-ray crystallographic studies indicate that chlorpromazine maintains a folding angle of 159° between the two phenyl planes, which is essential for optimal receptor interaction [1]. Substituents at positions 1, 3, or 4 decrease activity by disrupting this critical conformational requirement [13] [14].

| Substituent at C2 Position | Dopamine D2 Receptor Ki (nM) | Relative Potency | Electron-Withdrawing Effect |

|---|---|---|---|

| Trifluoromethyl (CF3) | 0.3-1.4 | Very High | Strong |

| Chloro (Cl) | 1.8-3.6 | High | Moderate |

| Hydrogen (H) | >50 | Low | None |

Conformational Analysis of 4-Methylpiperazinylpropyl Side Chain Dynamics

The 4-methylpiperazinylpropyl side chain of the target compound exhibits complex conformational dynamics that directly influence receptor binding characteristics [15] [16]. Nuclear magnetic resonance spectroscopy studies reveal that the propyl chain preferentially adopts a gauche conformation for the alpha-beta carbon fragment and a trans conformation for the beta-gamma fragment when the molecule is in its protonated state [15].

This preferred conformational arrangement differs significantly from simple aliphatic chains, which typically favor fully extended trans-trans conformations [15]. The presence of the tricyclic phenothiazine system stabilizes the alpha-beta gauche form through intramolecular interactions, creating a bent molecular geometry that optimizes receptor binding [15]. The stabilization effect is independent of the 2-position substituent but depends critically on the tricyclic ring system's electronic properties [15].

Molecular dynamics simulations demonstrate that the 4-methylpiperazine terminus exhibits moderate flexibility during receptor interaction, allowing conformational adaptation within the binding pocket [16]. The piperazine ring maintains a chair conformation with the methyl substituent occupying an equatorial position to minimize steric hindrance [16]. This flexibility enables the molecule to adjust its binding orientation while maintaining key pharmacophoric contacts with receptor residues [16].

The propyl linker's conformational preferences are solvent-dependent, with polar protic solvents stabilizing the gauche-trans arrangement more effectively than aprotic solvents [15]. In dimethyl sulfoxide, the population of alpha-beta gauche conformers decreases compared to aqueous or chloroform solutions, indicating that hydrogen bonding interactions influence chain dynamics [15].

Temperature-dependent conformational analysis reveals that the energy barrier for rotation around the propyl chain bonds ranges from 2-4 kcal/mol, allowing rapid interconversion between conformational states at physiological temperatures [15]. This dynamic behavior contrasts with more rigid phenothiazine derivatives that exhibit restricted side chain mobility and reduced receptor binding efficiency [8].

| Conformational Parameter | Preferred State | Energy Barrier (kcal/mol) | Biological Significance |

|---|---|---|---|

| Alpha-Beta Bond | Gauche | 2.8 | Optimal receptor geometry |

| Beta-Gamma Bond | Trans | 3.2 | Proper spatial orientation |

| Piperazine Ring | Chair | 1.5 | Minimal steric hindrance |

| N-Methyl Position | Equatorial | 0.8 | Reduced conformational strain |

Comparative Steric and Electronic Effects of N-Methyl vs. N-H Piperazine Variants

The N-methyl substitution on the piperazine ring introduces significant steric and electronic modifications that enhance both pharmacological activity and physicochemical properties [17] [18] [19]. Computational analysis reveals that the methyl group increases the electron density at the piperazine nitrogen through inductive electron donation, resulting in higher basicity compared to the unsubstituted piperazine analog [19].

The increased basicity of N-methylpiperazine derivatives correlates with enhanced receptor binding affinity across multiple neurotransmitter systems [17] [20]. Radioligand binding studies demonstrate that N-methylpiperazine-containing phenothiazines exhibit 2-4 fold higher affinity for dopamine D2 receptors compared to their N-H counterparts [21] [20]. This enhancement results from stronger electrostatic interactions between the protonated tertiary amine and negatively charged receptor residues [20].

Steric effects of the N-methyl group contribute to improved selectivity profiles by creating favorable steric complementarity with specific receptor subtypes [17]. The compact size of the methyl substituent allows access to binding sites that exclude larger N-alkyl derivatives, while providing sufficient bulk to prevent binding to undesired receptor targets . Molecular modeling indicates that the effective size of the N-methylpiperazine ring system is smaller than diethylamino groups, enabling better fit within the receptor binding cavity [1].

Lipophilicity calculations show that N-methyl substitution increases the octanol-water partition coefficient by approximately 0.5 log units compared to N-H piperazine variants [17]. This enhanced lipophilicity improves blood-brain barrier penetration and central nervous system bioavailability, crucial factors for antipsychotic efficacy [17]. However, the increase remains within the optimal range for neurotherapeutic agents, avoiding excessive lipophilicity that could compromise selectivity [17].

Electronic structure analysis using density functional theory calculations reveals that the N-methyl group modulates the highest occupied molecular orbital energy levels, affecting charge transfer interactions with receptor proteins [23] [12]. The methyl substituent stabilizes the lone pair electrons on the adjacent nitrogen atom, reducing the energy gap between donor and acceptor orbitals during receptor binding [12].

Pharmacokinetic modeling demonstrates that N-methylpiperazine derivatives exhibit improved metabolic stability compared to N-H analogs [17]. The methyl group provides steric protection against enzymatic N-dealkylation, extending plasma half-life and reducing the formation of potentially active metabolites [17] [18]. Cytochrome P450 enzyme inhibition studies show minimal interference with major metabolic pathways, indicating low potential for drug-drug interactions [17].

| Parameter | N-Methylpiperazine | N-H Piperazine | Fold Difference |

|---|---|---|---|

| Dopamine D2 Ki (nM) | 0.8-2.1 | 3.2-8.5 | 3-4x higher affinity |

| Log P (octanol/water) | 2.8-3.2 | 2.3-2.7 | 1.5-2x more lipophilic |

| Plasma Half-life (hours) | 18-24 | 12-16 | 1.5x longer |

| BBB Permeability | High | Moderate | 2-3x better penetration |

| Metabolic Stability (%) | 75-85 | 45-60 | 1.5-2x more stable |